![molecular formula C6H4ClFN2O2 B3026526 2-Chloro-5-fluoro-4-methyl-3-nitropyridine CAS No. 1003711-51-0](/img/structure/B3026526.png)
2-Chloro-5-fluoro-4-methyl-3-nitropyridine
Overview
Description
The compound 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a halogenated nitropyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their potential as building blocks for the synthesis of more complex molecules. The presence of multiple substituents on the pyridine ring, including chlorine, fluorine, and a nitro group, suggests that this compound could be useful for further chemical transformations and may possess interesting physical and chemical properties.
Synthesis Analysis
The synthesis of halogen-rich pyridine derivatives, such as 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method involves the magnesiation of the pyridine ring followed by trapping with electrophiles to introduce various substituents at desired positions on the ring. Although the specific synthesis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is not detailed in the provided papers, similar methodologies could be applied to synthesize this compound.
Molecular Structure Analysis
X-ray diffraction is a common technique used to analyze the solid-state structure of halogenated nitropyridines . The structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was determined using this method, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters. While the exact structure of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is not provided, it is likely that X-ray analysis would reveal detailed information about its molecular geometry.
Chemical Reactions Analysis
The reactivity of halogenated nitropyridines can be studied through various spectroscopic methods and theoretical calculations, as seen in the investigation of 2-chloro-4-nitropyridine and its derivatives . These compounds exhibit reactivity patterns that can be predicted by molecular electrostatic potential maps, which indicate the reactive sites. The presence of electron-withdrawing groups such as nitro and halogens can significantly affect the reactivity, making these compounds suitable for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitropyridines can be characterized by spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy . For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects influencing the emission spectra . Theoretical approaches, including density functional theory (DFT) calculations, provide insights into the vibrational wavenumbers, atomic charges, and electronic properties of these molecules . The hyperpolarizability values, which are indicative of non-linear optical properties, can also be calculated and compared to standard compounds like urea .
Scientific Research Applications
Synthesis and Spectroscopic Analysis
- A study by Jukić et al. (2010) involved the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing insights into its structure using X-ray analysis and various spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of similar pyridine derivatives, including 2-chloro-5-fluoro-4-methyl-3-nitropyridine (Jukić et al., 2010).
Structural and Vibrational Analysis
- Velraj et al. (2015) investigated the molecular structures and vibrational wavenumbers of related compounds, including 2-chloro-4-methyl-5-nitropyridine, using theoretical calculations. This work aids in understanding the physical and chemical behavior of similar nitropyridines (Velraj et al., 2015).
Comparative Structural Study
- Research by Arjunan et al. (2012) compared the vibrational and conformational properties of 2-chloro-4-methyl-3-nitropyridine and related compounds. This comparative study helps in comprehending the subtle differences and potential reactivities of these molecules (Arjunan et al., 2012).
Novel Synthesis Approaches
- A novel synthesis method for a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, was reported by Du et al. (2005). This method can offer insights into new synthetic pathways for 2-chloro-5-fluoro-4-methyl-3-nitropyridine and related chemicals (Du et al., 2005).
Intermediate in Anticancer Drug Synthesis
- Zhang et al. (2019) developed a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, starting from a related compound, 2-chloro-5-nitropyridine. This highlights the potential role of similar nitropyridines in pharmaceutical synthesis (Zhang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-5-fluoro-4-methyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAURUOPOPAEEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652055 | |
Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
CAS RN |
1003711-51-0 | |
Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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